6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-12-4-6-16(24-2)14(9-12)20-17(21)13-8-10-7-11(19)3-5-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWHIYOSXTBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 6-chloro-2-oxochromene-3-carboxylic acid.
Amidation Reaction: The 2,5-dimethoxyaniline is reacted with 6-chloro-2-oxochromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.
Pharmaceutical Development: Researchers explore its potential as a lead compound for developing new drugs.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in inflammatory or cancer-related pathways.
Modulating Receptors: It may interact with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: The compound could induce programmed cell death in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide, enabling comparative analysis of substituent effects and functional group contributions:
6-Bromo-N-(2,6-dimethylphenyl)-2-oxochromene-3-carboxamide
- Structure : Differs in halogen (bromo vs. chloro) and aryl substitution (2,6-dimethylphenyl vs. 2,5-dimethoxyphenyl).
- Aryl Group: The 2,6-dimethylphenyl group lacks methoxy substituents, reducing electron-donating effects and possibly diminishing hydrogen-bonding capacity relative to the dimethoxy analog.
- Molecular Weight : 388.22 g/mol (vs. ~359.8 g/mol for the chloro analog), influencing pharmacokinetic properties .
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-Methacryloyl Oxime (OXE-B)
- Structure : Shares the 2-oxochromene core but replaces the carboxamide with an aldehyde oxime-methacryloyl hybrid group.
- The methacryloyl oxime introduces polymerizable functionality, diverging from the carboxamide’s role in hydrogen bonding .
- Synthesis : Prepared via oxime formation and methacryloylation, suggesting that the target compound’s synthesis might involve similar carboxamide coupling steps .
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a chloro substituent and phenyl group, distinct from the chromene-carboxamide scaffold.
- Comparative Notes: Both compounds feature aromatic chlorination and N-aryl linkages. However, the phthalimide’s rigid bicyclic structure contrasts with the chromene’s fused benzopyran system, affecting conformational flexibility and solubility . 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, highlighting divergent applications compared to chromene carboxamides (often bioactive) .
6-Chloro-N-[3-(3-Methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide
- Structure : A more complex chromene-carboxamide with a tetrahydrobenzothiophene substituent and additional methyl/methoxypropyl groups.
- Additional methyl and methoxypropyl groups increase molecular weight (504.98 g/mol vs. ~359.8 g/mol) and steric bulk, which may reduce binding affinity in target-specific interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound likely enhances solubility in polar solvents compared to alkyl-substituted analogs (e.g., 2,6-dimethylphenyl), while the chloro substituent balances lipophilicity for membrane penetration .
- Synthetic Challenges : Carboxamide coupling (as seen in OXE-B synthesis ) may require optimized conditions to avoid side reactions with the dimethoxyaryl amine.
Biological Activity
6-Chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Its unique structure, characterized by a chloro group and dimethoxyphenyl moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 357.76 g/mol. The compound exhibits a range of functional groups that contribute to its reactivity and biological activity.
1. Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments demonstrated that it effectively inhibits the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. The mechanism involves blocking the activation of the ASK1/p38 MAPKs/NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
2. Anticancer Activity
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is thought to be mediated through the compound's interaction with specific enzymes and receptors involved in cell survival and proliferation pathways.
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer-related pathways.
- Receptor Modulation : It interacts with cellular receptors, modulating signaling pathways that influence cell growth and apoptosis.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating specific apoptotic pathways.
Case Studies and Research Findings
Synthesis and Applications
The synthesis of this compound typically involves a condensation reaction between 6-chloro-2-oxochromene-3-carboxylic acid and 2,5-dimethoxyaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.
Applications include:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.
- Biological Research : To elucidate mechanisms of action and interactions with biological targets.
- Pharmaceutical Development : For potential use in treating inflammatory diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
